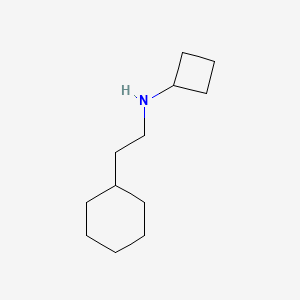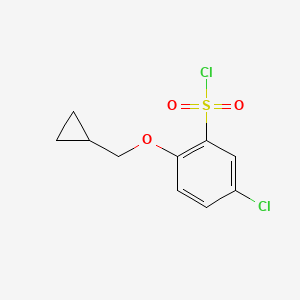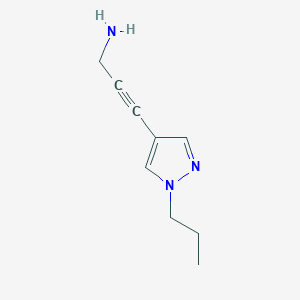
1-(2-(Butyl(methyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid
Vue d'ensemble
Description
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Synthesis Analysis
Azetidines have been prepared by cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . A short synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates was developed involving amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates .Molecular Structure Analysis
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
Azetidines are increasingly important heterocycles found in a variety of natural products and pharmaceutical compounds . Protected 3-haloazetidines, widely used and versatile building blocks in medicinal chemistry, have been prepared in a one-pot, gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials .Orientations Futures
Mécanisme D'action
Target of Action
Azetidines, a class of compounds to which this molecule belongs, are known to have a broad spectrum of biological properties .
Mode of Action
Azetidines are known to be prepared by various chemical reactions including cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Azetidines are known to be involved in a variety of biological properties .
Pharmacokinetics
The compound’s structure suggests that it could be readily functionalized, potentially influencing its bioavailability .
Result of Action
Azetidines are known to possess a broad spectrum of biological properties .
Action Environment
The compound’s structure suggests that it could be readily functionalized, potentially influencing its stability under various environmental conditions .
Analyse Biochimique
Biochemical Properties
1-(2-(Butyl(methyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with diaminopimelate epimerase, an enzyme crucial for lysine biosynthesis in plants . The nature of these interactions often involves the formation of stable complexes, which can inhibit or modify the enzyme’s activity. Additionally, the compound’s azetidine ring imparts strain-driven reactivity, making it a valuable tool in synthetic organic chemistry .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response, thereby altering cellular metabolism and enhancing the cell’s ability to cope with oxidative damage . Furthermore, its impact on cell signaling pathways can lead to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, forming stable complexes that can inhibit or activate enzymes. For instance, its interaction with diaminopimelate epimerase involves binding to the enzyme’s active site, thereby inhibiting its activity . Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range elicits maximal biochemical responses without causing detrimental effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with diaminopimelate epimerase affects the lysine biosynthesis pathway, leading to changes in metabolite levels . Additionally, the compound can influence other metabolic pathways by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its biochemical activity and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
1-[2-[butyl(methyl)amino]-2-oxoethyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-4-5-12(2)10(14)8-13-6-9(7-13)11(15)16/h9H,3-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEAFBRNCKJTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Piperidine-4-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1488623.png)

![N-{2-[4-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488626.png)
![{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1488628.png)

amine](/img/structure/B1488630.png)
![4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B1488631.png)
![6-[2-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488632.png)


![2-[3-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1488638.png)
![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1488639.png)

